![molecular formula C13H13NO3S B11836259 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

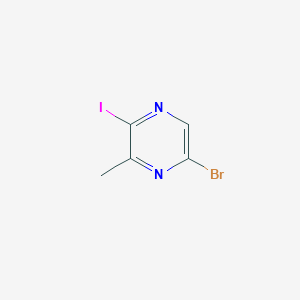

6-Azabicyclo[3.2.0]hept-3-én-7-one, 6-[(4-méthylphényl)sulfonyl]-, (1S,5R)- est un composé organique complexe de formule moléculaire C13H13NO3S. Ce composé est caractérisé par sa structure bicyclique, qui comprend un cycle à sept chaînons fusionné à un cycle à cinq chaînons, et un groupe sulfonyle lié à un cycle phényle. La stéréochimie du composé est spécifiée par la configuration (1S,5R), indiquant l'arrangement spatial des atomes.

Méthodes De Préparation

La synthèse de 6-Azabicyclo[32Une voie de synthèse courante implique l'utilisation d'α-amino cétones et d'O-acyl oximes dans une réaction d'annulation [3+2] oxydante déshydrogénante catalysée par le cuivre . Cette méthode permet la formation de la structure bicyclique avec une sélectivité et un rendement élevés. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle, y compris l'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées pour garantir la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

6-Azabicyclo[3.2.0]hept-3-én-7-one, 6-[(4-méthylphényl)sulfonyl]-, (1S,5R)- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, entraînant la réduction du groupe sulfonyle en sulfure.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfonyle, où des nucléophiles tels que des amines ou des thiols remplacent le groupe sulfonyle, formant de nouveaux dérivés.

Hydrolyse : Le composé peut subir une hydrolyse en milieu acide ou basique, conduisant à la rupture du groupe sulfonyle et à la formation de l'amine et de l'acide sulfonique correspondants.

Applications De Recherche Scientifique

6-Azabicyclo[3.2.0]hept-3-én-7-one, 6-[(4-méthylphényl)sulfonyl]-, (1S,5R)- a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et comme ligand en chimie de coordination.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique et son rôle dans la découverte de médicaments.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de 6-Azabicyclo[3.2.0]hept-3-én-7-one, 6-[(4-méthylphényl)sulfonyl]-, (1S,5R)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfonyle est connu pour interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. La structure bicyclique permet au composé de s'insérer dans des sites de liaison spécifiques, améliorant sa sélectivité et sa puissance. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais des études préliminaires suggèrent que le composé peut moduler les voies de signalisation liées à la croissance cellulaire et à l'apoptose.

Mécanisme D'action

The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

6-Azabicyclo[3.2.0]hept-3-én-7-one, 6-[(4-méthylphényl)sulfonyl]-, (1S,5R)- peut être comparé à d'autres composés bicycliques et dérivés sulfonylés :

Composés bicycliques : Des composés similaires comprennent des dérivés de bicyclo[2.2.1]heptane et de bicyclo[3.2.1]octane, qui partagent le noyau bicyclique mais diffèrent par leurs groupes fonctionnels et leur stéréochimie.

Dérivés sulfonylés : Des composés tels que les sulfonylurées et les sulfonamides présentent des groupes sulfonyles similaires, mais diffèrent par leur structure globale et leurs activités biologiques.

L'unicité de 6-Azabicyclo[3.2.0]hept-3-én-7-one, 6-[(4-méthylphényl)sulfonyl]-, (1S,5R)- réside dans sa combinaison spécifique du noyau bicyclique et du groupe sulfonyle, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C13H13NO3S |

|---|---|

Poids moléculaire |

263.31 g/mol |

Nom IUPAC |

(1S,5R)-6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.2.0]hept-3-en-7-one |

InChI |

InChI=1S/C13H13NO3S/c1-9-5-7-10(8-6-9)18(16,17)14-12-4-2-3-11(12)13(14)15/h2,4-8,11-12H,3H2,1H3/t11-,12+/m0/s1 |

Clé InChI |

ILUFKPPYYFJTFK-NWDGAFQWSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3C=CC[C@@H]3C2=O |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)N2C3C=CCC3C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)

![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-((tert-butoxycarbonyl)(4-chlorobenzyl)amino)-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836233.png)